molecular formula C4H8ClN3S B14708195 [(Z)-1-chloropropan-2-ylideneamino]thiourea CAS No. 20953-14-4

[(Z)-1-chloropropan-2-ylideneamino]thiourea

Cat. No.: B14708195
CAS No.: 20953-14-4
M. Wt: 165.65 g/mol
InChI Key: AOTITIIVLMHZPE-CLTKARDFSA-N
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Description

[(Z)-1-chloropropan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1-chloropropan-2-ylideneamino]thiourea typically involves the reaction of 1-chloropropan-2-one with thiourea under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain the optimal conditions for the reaction. The product is then purified through filtration and recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(Z)-1-chloropropan-2-ylideneamino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Z)-1-chloropropan-2-ylideneamino]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-1-chloropropan-2-ylideneamino]thiourea involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. It can also interact with cellular membranes, leading to changes in membrane permeability and function. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound of the thiourea class, known for its versatility in organic synthesis.

    Selenourea: Similar to thiourea but contains selenium instead of sulfur, offering different chemical properties.

    Isothiourea: A tautomeric form of thiourea with distinct reactivity.

Uniqueness

[(Z)-1-chloropropan-2-ylideneamino]thiourea is unique due to the presence of the chlorine atom and the Z-configuration, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

20953-14-4

Molecular Formula

C4H8ClN3S

Molecular Weight

165.65 g/mol

IUPAC Name

[(Z)-1-chloropropan-2-ylideneamino]thiourea

InChI

InChI=1S/C4H8ClN3S/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3-

InChI Key

AOTITIIVLMHZPE-CLTKARDFSA-N

Isomeric SMILES

C/C(=N/NC(=S)N)/CCl

Canonical SMILES

CC(=NNC(=S)N)CCl

Origin of Product

United States

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